

"synthesis of 2-Aminooxazole-5-carboxylic acid from ethyl 2-aminooxazole-5-carboxylate"

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Compound of Interest

Compound Name: 2-Aminooxazole-5-carboxylic acid

Cat. No.: B582008

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Application Notes and Protocols for the Synthesis of 2-Aminooxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active molecules. The synthesis of this compound from its corresponding ethyl ester, ethyl 2-aminooxazole-5-carboxylate, is a fundamental transformation. This document provides detailed application notes and a comprehensive protocol for this saponification reaction.

Application Notes

The conversion of ethyl 2-aminooxazole-5-carboxylate to **2-aminooxazole-5-carboxylic acid** is a standard ester hydrolysis, also known as saponification.^[1] This reaction is typically carried out under basic conditions, where a hydroxide source, such as sodium hydroxide or lithium hydroxide, attacks the electrophilic carbonyl carbon of the ester.^[2] The resulting tetrahedral intermediate then collapses, leading to the formation of the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.^{[2][3]}

The choice of base and solvent is crucial for the reaction's success. A mixture of an organic solvent like methanol or ethanol with water is often employed to ensure the solubility of both the ester and the inorganic base.^[3] The reaction can be performed at room temperature or with heating to reflux to increase the reaction rate.^[3] Monitoring the reaction progress is typically done by thin-layer chromatography (TLC) until the starting material is consumed.

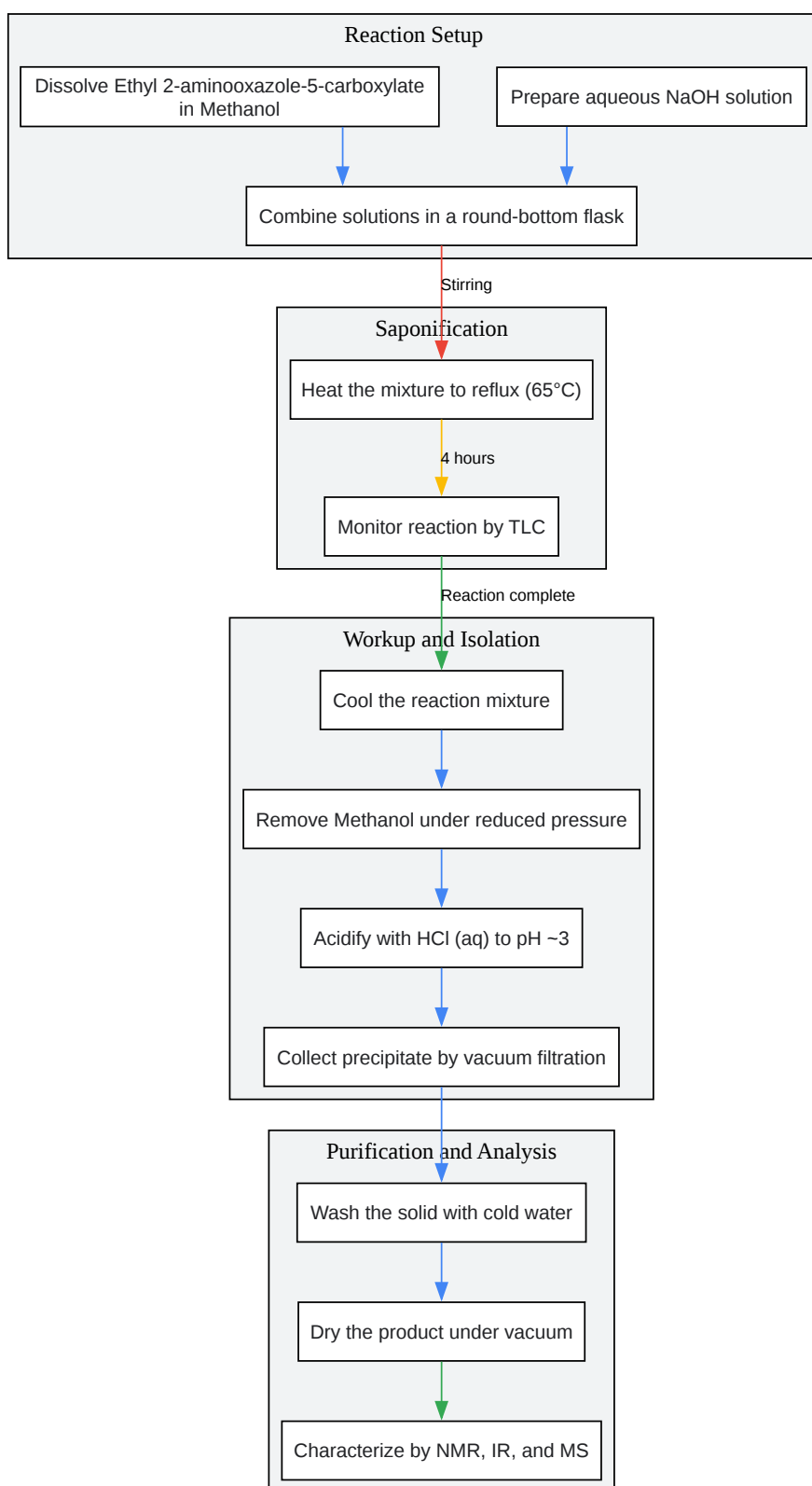
The product, **2-aminooxazole-5-carboxylic acid**, serves as a versatile building block for the synthesis of more complex molecules, such as amides, by coupling the carboxylic acid with various amines. These derivatives are explored for their potential as therapeutic agents.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of **2-aminooxazole-5-carboxylic acid** from ethyl 2-aminooxazole-5-carboxylate. The values are representative and may vary depending on the specific reaction scale and conditions.

Parameter	Value
Reactants	
Ethyl 2-aminooxazole-5-carboxylate	1.0 g (6.40 mmol)
Sodium Hydroxide	0.38 g (9.60 mmol)
Solvents	
Methanol	20 mL
Water	10 mL
Reaction Conditions	
Temperature	65 °C (Reflux)
Reaction Time	4 hours
Product	
2-Aminooxazole-5-carboxylic acid	
Theoretical Yield	0.82 g
Actual Yield	0.74 g
Percent Yield	90%
Purity (by NMR)	>95%
Melting Point	185-188 °C

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **2-aminooxazole-5-carboxylic acid**.

Detailed Experimental Protocol

Materials:

- Ethyl 2-aminooxazole-5-carboxylate
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Deionized water
- Hydrochloric acid (HCl), 1 M aqueous solution
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-aminooxazole-5-carboxylate (1.0 g, 6.40 mmol).
 - Add methanol (20 mL) to the flask and stir until the solid is completely dissolved.
 - In a separate beaker, dissolve sodium hydroxide (0.38 g, 9.60 mmol) in deionized water (10 mL).

- Add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.
- Saponification Reaction:
 - Attach a reflux condenser to the flask.
 - Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.
 - Allow the reaction to stir at reflux for 4 hours.
 - Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) until the starting ester spot is no longer visible.
- Workup and Product Isolation:
 - Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
 - Remove the methanol from the reaction mixture using a rotary evaporator.
 - To the remaining aqueous solution, slowly add 1 M HCl with stirring until the pH of the solution is approximately 3. A precipitate will form.
 - Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
- Purification and Characterization:
 - Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
 - Dry the purified **2-aminooxazole-5-carboxylic acid** under vacuum to a constant weight.
 - Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its identity and purity.

Safety Precautions:

- Handle sodium hydroxide and hydrochloric acid with care as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Perform the reaction in a well-ventilated fume hood.
- Methanol is flammable; keep it away from ignition sources.

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